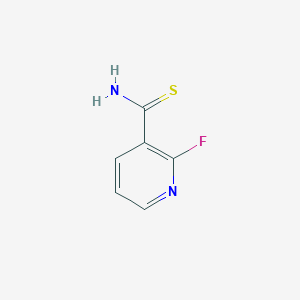![molecular formula C8H6ClF3S B13320384 [(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B13320384.png)
[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene is an organosulfur compound that features a benzene ring substituted with a (1-chloro-2,2,2-trifluoroethyl)sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene typically involves the reaction of benzothiazole-2-thiol with halothane. This method utilizes stable 2-[(1-chloro-2,2,2-trifluoroethyl)sulfonyl]benzothiazole according to the Julia procedure . The reaction conditions often include the use of a suitable solvent and a controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often incorporating continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Major Products
Substitution: Products include derivatives where the chloro group is replaced by the nucleophile.
Oxidation: Products include sulfoxides and sulfones, depending on the extent of oxidation.
Wissenschaftliche Forschungsanwendungen
[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced bioavailability and metabolic stability.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Chemical Biology: It serves as a probe in studying biological systems, especially in understanding the interactions of sulfur-containing compounds with biological targets.
Wirkmechanismus
The mechanism of action of [(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The chloro and trifluoroethyl groups can participate in various binding interactions, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: This compound shares the trifluoroethyl group but differs in its ether linkage.
Uniqueness
[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene is unique due to its combination of a benzene ring with a (1-chloro-2,2,2-trifluoroethyl)sulfanyl group, providing distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C8H6ClF3S |
|---|---|
Molekulargewicht |
226.65 g/mol |
IUPAC-Name |
(1-chloro-2,2,2-trifluoroethyl)sulfanylbenzene |
InChI |
InChI=1S/C8H6ClF3S/c9-7(8(10,11)12)13-6-4-2-1-3-5-6/h1-5,7H |
InChI-Schlüssel |
DNPFZFBQTDNMHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


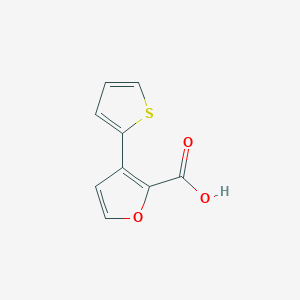
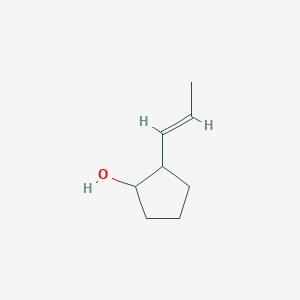

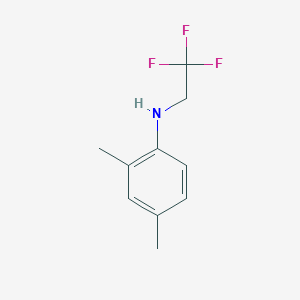
![N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide](/img/structure/B13320330.png)

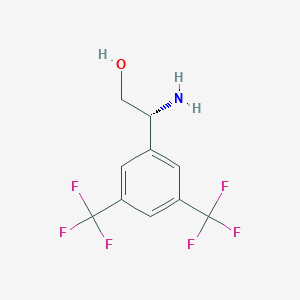

![(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B13320352.png)
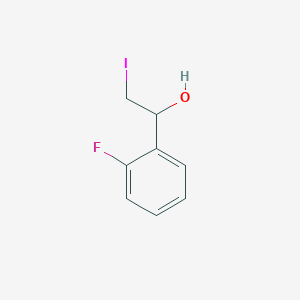
![Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B13320363.png)
